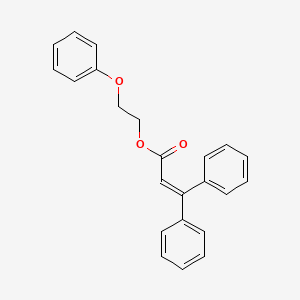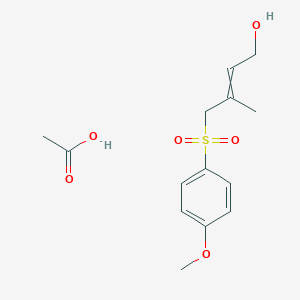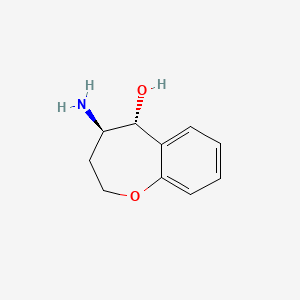
(4R,5R)-4-Amino-2,3,4,5-tetrahydro-1-benzoxepin-5-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4R,5R)-4-Amino-2,3,4,5-tetrahydro-1-benzoxepin-5-ol is a chiral compound with significant interest in various fields of scientific research. Its unique structure, featuring a benzoxepin ring fused with an amino and hydroxyl group, makes it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4R,5R)-4-Amino-2,3,4,5-tetrahydro-1-benzoxepin-5-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a substituted phenol with an appropriate amine, followed by cyclization using a suitable catalyst. The reaction conditions often include controlled temperatures and pH to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity. The scalability of the synthesis process is crucial for its application in various industries.
Analyse Des Réactions Chimiques
Types of Reactions
(4R,5R)-4-Amino-2,3,4,5-tetrahydro-1-benzoxepin-5-ol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various derivatives with different functional groups.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired products.
Major Products Formed
The major products formed from these reactions include various substituted benzoxepin derivatives, which can be further utilized in different applications.
Applications De Recherche Scientifique
(4R,5R)-4-Amino-2,3,4,5-tetrahydro-1-benzoxepin-5-ol has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
Mécanisme D'action
The mechanism of action of (4R,5R)-4-Amino-2,3,4,5-tetrahydro-1-benzoxepin-5-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other benzoxepin derivatives and chiral amino alcohols. Examples include:
- (4R,5R)-5-Amino-1-[2-(1,3-benzodioxol-5-yl)ethyl]-4-(2,4,5-trifluorophenyl)piperidin-2-one .
- (4R,5R)-1,2-dithiane-4,5-diol .
Uniqueness
What sets (4R,5R)-4-Amino-2,3,4,5-tetrahydro-1-benzoxepin-5-ol apart is its unique combination of functional groups and chiral centers, which provide a versatile platform for various chemical modifications and applications. Its ability to undergo multiple types of reactions and its potential biological activities make it a valuable compound in scientific research.
Propriétés
Numéro CAS |
58331-00-3 |
|---|---|
Formule moléculaire |
C10H13NO2 |
Poids moléculaire |
179.22 g/mol |
Nom IUPAC |
(4R,5R)-4-amino-2,3,4,5-tetrahydro-1-benzoxepin-5-ol |
InChI |
InChI=1S/C10H13NO2/c11-8-5-6-13-9-4-2-1-3-7(9)10(8)12/h1-4,8,10,12H,5-6,11H2/t8-,10-/m1/s1 |
Clé InChI |
YRMMRFYPKHSIDT-PSASIEDQSA-N |
SMILES isomérique |
C1COC2=CC=CC=C2[C@H]([C@@H]1N)O |
SMILES canonique |
C1COC2=CC=CC=C2C(C1N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


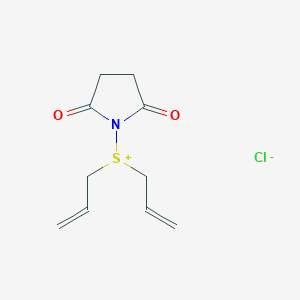
![4-[5-(4-Chlorophenyl)-4-phenylpyrazolidin-3-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14607354.png)
![4-(2-Piperazin-1-ylpyrido[2,3-d]pyrimidin-4-yl)thiomorpholine;sulfuric acid](/img/structure/B14607358.png)
![4-[Di(prop-2-en-1-yl)amino]-3,5-dimethylphenyl ethylcarbamate](/img/structure/B14607359.png)
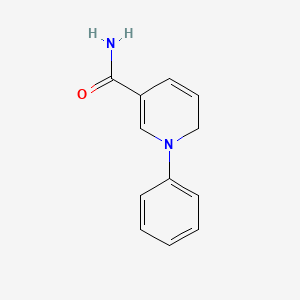

![7-Azabicyclo[4.1.0]hepta-2,4-diene](/img/structure/B14607375.png)
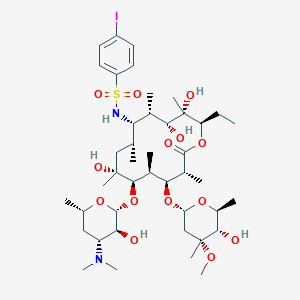
![1-Methyl-11H-benzo[a]fluorene](/img/structure/B14607396.png)
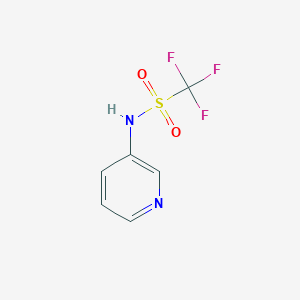
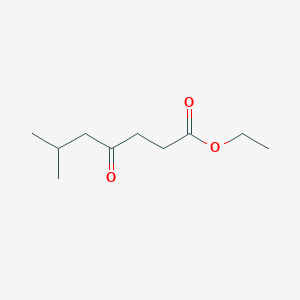
![2-[1-(4-Chlorophenyl)ethanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14607417.png)
